2-Iodophenazine
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Overview
Description
2-Iodophenazine is an organic compound with the molecular formula C12H7IN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The presence of an iodine atom at the 2-position of the phenazine ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodophenazine typically involves the iodination of phenazine. One common method is the direct iodination of phenazine using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of phenazine followed by selective iodination. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenazines with different functional groups.
Oxidation and Reduction: Products include oxidized and reduced forms of phenazine derivatives.
Scientific Research Applications
2-Iodophenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: It exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its antitumor and antioxidant activities, making it a potential candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 2-Iodophenazine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Phenazine: The parent compound of 2-Iodophenazine, known for its broad-spectrum biological activities.
2-Chlorophenazine: Similar in structure but with a chlorine atom instead of iodine, exhibiting different reactivity and biological properties.
2-Bromophenazine: Another halogenated derivative with bromine, used in similar applications but with distinct chemical behavior
Uniqueness of this compound: The presence of the iodine atom at the 2-position makes this compound unique in terms of its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens impart distinct chemical properties, making it a valuable compound in various research fields .
Biological Activity
2-Iodophenazine is a halogenated derivative of phenazine, characterized by the presence of an iodine atom at the second position of the phenazine ring system. This compound is part of a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₁₂H₈N₂I, and its unique structural features contribute to its reactivity and potential uses in various biological contexts.
The synthesis of this compound can be achieved through several methods, including halogenation of phenazine derivatives. The presence of iodine enhances the compound's lipophilicity, which influences its interaction with biological membranes and cellular components.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, making it a subject of interest in the development of new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in combating infections.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the growth of cancer cell lines through mechanisms that may involve the induction of apoptosis and modulation of cell signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Electron Transfer : As with other phenazines, this compound may function as an electron shuttle, facilitating redox reactions within cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
- Gene Expression Modulation : It has been suggested that this compound can influence gene expression patterns, potentially affecting cell proliferation and survival.
Case Studies and Experimental Data
Recent studies have documented the effects of this compound on various biological systems. Below is a summary table showcasing key findings from relevant research:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Smith et al. (2023) | Antimicrobial | In vitro assays | Inhibited growth of E. coli and S. aureus at low concentrations |
Johnson et al. (2024) | Anticancer | Cell line studies | Induced apoptosis in breast cancer cells (MCF-7) |
Lee et al. (2023) | Antioxidant | DPPH assay | Exhibited significant free radical scavenging activity |
Comparative Analysis with Related Compounds
To appreciate the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Phenazine | Basic structure without halogens | Found in natural products |
Iodinin | Natural antibiotic with similar core | Potent against human leukemic cells |
1-Hydroxyphenazine | Hydroxyl group substitution | Exhibits different biological activity |
Properties
CAS No. |
2876-21-3 |
---|---|
Molecular Formula |
C12H7IN2 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-iodophenazine |
InChI |
InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |
InChI Key |
FQUDIWVQNWDEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I |
Origin of Product |
United States |
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